Roscovitine, also known as (R)-roscovitine, seliciclib or CYC202, is a synthetic compound belonging to the purine family. It was initially identified as a potent and selective inhibitor of certain cyclin-dependent kinases (CDKs) [ [], [] ]. This selectivity has led to its widespread use as a tool in cell cycle studies, neuronal function investigations, and apoptosis research [ [], [] ]. Roscovitine's potential extends beyond its role as a research tool. It is currently being investigated as a potential treatment for various conditions, including cancers, neurodegenerative diseases, viral infections, and glomerulonephritis [ [] ].
Roscovitine is a synthetic compound derived from the family of purines. Its chemical formula is , with a molecular weight of 354.45 g/mol . The compound is classified as a broad-spectrum CDK inhibitor, primarily targeting CDK1, CDK2, CDK5, CDK7, and CDK9 with varying degrees of potency . It is particularly noted for its ability to disrupt cell cycle progression by inhibiting the activity of these kinases.
The synthesis of Roscovitine involves several key steps that utilize various reagents and conditions. The process typically begins with the formation of a purine base followed by the introduction of an alkyl side chain.
Roscovitine features a complex molecular structure characteristic of purines. Its structure includes:
The molecular interactions primarily involve hydrogen bonds between Roscovitine and amino acids within the ATP-binding pocket of CDKs . Structural studies have confirmed these interactions through techniques such as X-ray crystallography.
Roscovitine participates in several important chemical reactions:
The mechanism by which Roscovitine exerts its effects is primarily through inhibition of cyclin-dependent kinases:
Roscovitine is characterized by several notable physical and chemical properties:
Roscovitine has a wide array of scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2